molecular formula C16H14FNO3 B6407719 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1261914-71-9

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%

Cat. No. B6407719
CAS RN: 1261914-71-9
M. Wt: 287.28 g/mol
InChI Key: NETXBDCXTGUWAU-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid (DMAFBA) is an organic compound belonging to the carboxylic acid family. It is a white, crystalline solid with a molecular weight of 242.22 g/mol. It is soluble in water and has a melting point of 109-110°C. DMAFBA is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators and is overexpressed in many types of cancer. Inhibition of COX-2 is thought to be responsible for the anti-cancer activity of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%-ME.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators and is overexpressed in many types of cancer. Inhibition of COX-2 is thought to be responsible for the anti-cancer activity of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%-ME.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and high purity. It is also a relatively stable compound and can be stored at room temperature for long periods of time. The main limitation of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in laboratory experiments is its lack of solubility in water, which can make it difficult to use in some applications.

Future Directions

The potential future applications of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% include its use as a reagent in the synthesis of novel compounds, such as 2-[3-(N,N-dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid methyl ester (2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%-ME), which has been studied for its potential use as an anti-cancer agent. Other potential future applications include its use as a catalyst in the synthesis of polymers, and as a starting material for the manufacture of dyes and pigments. Additionally, further research is needed to better understand the mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% and its biochemical and physiological effects.

Synthesis Methods

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-fluorobenzoic acid and N,N-dimethylaminocarbonyl chloride in a solvent such as dichloromethane to form 2-[3-(N,N-dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid. The second step involves the hydrolysis of the product with a base such as sodium hydroxide to yield the desired product.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, and as a starting material for the manufacture of dyes and pigments. Furthermore, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been used in the synthesis of novel compounds, such as 2-[3-(N,N-dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid methyl ester (2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%-ME), which has been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-4-10(8-11)14-9-12(17)6-7-13(14)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETXBDCXTGUWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691306
Record name 3'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

CAS RN

1261914-71-9
Record name 3'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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